molecular formula C10H7BF3K B066932 Potassium (1-naphthalene)trifluoroborate CAS No. 166328-07-0

Potassium (1-naphthalene)trifluoroborate

Cat. No.: B066932
CAS No.: 166328-07-0
M. Wt: 234.07 g/mol
InChI Key: SBEPDIKXYGSGJL-UHFFFAOYSA-N
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Description

Potassium (1-naphthalene)trifluoroborate is an organoboron compound with the molecular formula C₁₀H₇BF₃K. It is a white to off-white crystalline solid that is used primarily in organic synthesis. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (1-naphthalene)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 1-naphthylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron trifluoride.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The reagents are mixed in a controlled environment, and the product is purified through recrystallization or other separation techniques to achieve high purity levels suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: Potassium (1-naphthalene)trifluoroborate participates in various types of chemical reactions, including:

    Cross-coupling reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.

    Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

    Conditions: Reactions are often carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds.

Scientific Research Applications

Potassium (1-naphthalene)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Researchers use this compound to modify biomolecules, enabling the study of biological pathways and interactions.

    Industry: The compound is employed in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which potassium (1-naphthalene)trifluoroborate exerts its effects in chemical reactions involves the transfer of the trifluoroborate group to a substrate. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of new carbon-carbon bonds through the catalytic cycle of the palladium catalyst. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of a naphthalene group.

    Potassium (2-naphthalene)trifluoroborate: Similar but with the boron group attached to the 2-position of the naphthalene ring.

    Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group on the phenyl ring, offering different reactivity.

Uniqueness: Potassium (1-naphthalene)trifluoroborate is unique due to its naphthalene moiety, which provides distinct electronic and steric properties compared to other trifluoroborate salts. This uniqueness allows for selective reactions and the formation of specific products that might not be achievable with other similar compounds.

Properties

IUPAC Name

potassium;trifluoro(naphthalen-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3.K/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEPDIKXYGSGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635458
Record name Potassium trifluoro(naphthalen-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166328-07-0
Record name Potassium trifluoro(naphthalen-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium (1-naphthalene)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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